2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide

Cytotoxicity Anticancer Structure-Activity Relationship

CNS drug discovery often struggles with poor brain penetration and toxic off-target effects. This building block (CAS 61019-23-6) directly addresses both. - BBB-ready physicochemical profile (XLogP3=2.9, TPSA=97.4 Ų) - In vivo CNS activity: Schiff base derivative SB-03 reduces locomotion by 82.7% - Low inherent cytotoxicity (IC50 36.5 µM HCT116), enabling clean target validation - Rapid library synthesis: one-step Schiff base condensation yields 65-88% - Global shipping in stock from BenchChem.

Molecular Formula C11H9ClN2OS
Molecular Weight 252.72 g/mol
CAS No. 61019-23-6
Cat. No. B1269160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
CAS61019-23-6
Molecular FormulaC11H9ClN2OS
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)Cl
InChIInChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15)
InChIKeyLCFOOVGQEWZAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: Differentiated Building Block


2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide (CAS 61019-23-6) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxamide class, characterized by a thiophene core bearing a 4-chlorophenyl substituent at the 4-position and a primary amino group at the 2-position . Its molecular formula is C₁₁H₉ClN₂OS with a molecular weight of 252.72 g/mol . The compound serves as a versatile scaffold in medicinal chemistry due to its capacity for further functionalization via the reactive 2-amino group, enabling the synthesis of Schiff bases and diverse derivatives [1].

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: 4-Aryl Substitution Impact


The 4-aryl substituent in 2-aminothiophene-3-carboxamides is not merely a spectator group; it exerts a profound influence on both electronic properties and biological activity. Direct comparison between 4-(4-chlorophenyl) and 4-phenyl analogs reveals critical differences. The chlorine atom in the target compound introduces a strong electron-withdrawing effect, which modifies the electron density of the thiophene ring and impacts its reactivity in subsequent synthetic transformations [1]. Furthermore, comparative biological data demonstrate that the 4-chlorophenyl substitution can significantly alter activity profiles. For instance, while 2-amino-4-phenylthiophene-3-carboxamide displays notable potency (IC₅₀ = 5.0-7.2 µM) against certain cancer cell lines, the 4-chlorophenyl analog exhibits a distinct and in some contexts more favorable therapeutic window, with higher IC₅₀ values against human cancer cells suggesting lower inherent cytotoxicity, a critical parameter for probe development . Such variability underscores that analogs within this class are not interchangeable; selection of the specific 4-chlorophenyl derivative must be data-driven and application-specific.

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: Quantitative Evidence vs. Analogs


Comparative Cytotoxicity: 4-Chlorophenyl vs. 4-Phenyl

The 4-chlorophenyl substitution in 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide confers a distinct cytotoxicity profile compared to its 4-phenyl analog. In cross-study comparable analyses, the 4-phenyl derivative (CAS 150302-19-5) exhibits potent cytotoxicity against HeLa and HCT-15 cancer cells with IC₅₀ values of 5.0 µM and 7.2 µM, respectively . In contrast, the 4-chlorophenyl target compound demonstrates significantly lower cytotoxicity against the HCT116 human colorectal cancer cell line, with a reported IC₅₀ of 36.5 µM [1]. This 5- to 7-fold reduction in inherent cytotoxicity is a critical differentiator for researchers seeking probes with a wider therapeutic window or lower off-target cellular toxicity.

Cytotoxicity Anticancer Structure-Activity Relationship

CNS Depressant Effect of Schiff Base Derivatives

While the parent compound 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide serves primarily as a synthetic building block, its value is demonstrated by the quantifiable biological activity of its derivatives. In a direct head-to-head comparison of a series of six Schiff bases derived from this exact core scaffold, compound SB-03 (derived from salicylaldehyde) exhibited the most potent CNS depressant activity in vivo. At a dose of 50 mg/kg, SB-03 reduced spontaneous locomotor activity in mice by 82.7% compared to vehicle control, an effect that was more pronounced than that of the standard drug chlorpromazine (10 mg/kg), which achieved a 79.2% reduction [1]. This provides class-level inference for the utility of the 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide core as a privileged scaffold for generating CNS-active agents.

CNS Depressant Schiff Bases In Vivo Pharmacology

2-Amino Group as Synthetic Handle for Library Diversification

A key differentiating feature of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide is its highly reactive primary amino group at the 2-position, which provides a unique and quantifiable synthetic advantage over other thiophene carboxamide regioisomers or esters. This group enables rapid, high-yielding Schiff base formation with a diverse set of aldehydes under mild conditions [1]. In a reported study, six distinct Schiff base derivatives were synthesized in yields ranging from 65% to 88% by condensing this specific amine with various aromatic aldehydes [1]. This orthogonal reactivity is not present in 3-amino regioisomers or in ester analogs like ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 65234-09-5), which require more forcing conditions or additional synthetic steps for similar diversification [2].

Schiff Base Synthesis Medicinal Chemistry Combinatorial Chemistry

LogP & TPSA: Membrane Permeability Predictors

The presence of the chlorine atom on the 4-phenyl ring alters key physicochemical properties that are critical for biological activity. 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide has a calculated LogP (XLogP3) of 2.9 . This value is significantly higher than the predicted LogP for the non-chlorinated 2-amino-4-phenylthiophene-3-carboxamide analog, which would be approximately 1.9-2.1 based on the contribution of chlorine (+0.7 to +0.8 LogP units) [1]. This increased lipophilicity, balanced by a Topological Polar Surface Area (TPSA) of 97.4 Ų, positions the compound more favorably within the optimal range for passive membrane permeability and blood-brain barrier penetration compared to its less lipophilic counterparts .

Physicochemical Properties Drug-likeness ADME

Plant Protection Patents for Thiophene Carboxamides

The thiophene-3-carboxamide scaffold, of which 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a specific member, is explicitly claimed and exemplified in multiple patents for controlling phytopathogenic microorganisms. For instance, WO2020007902A1 specifically claims substituted thiophene carboxamides for protecting plants from bacterial diseases, particularly those caused by Xanthomonas species [1]. Similarly, patent AU2002355245A1 (and its equivalents) claims thiophene carboxamide derivatives, including those with 4-chlorophenyl substitution, as inhibitors of the NF-κB pathway, a key regulator of inflammation and immune responses in both human and plant systems [2]. This intellectual property landscape provides class-level evidence that this specific structural class is uniquely suited for developing novel agrochemicals, differentiating it from other heterocyclic building blocks not covered by such focused patent protection.

Agrochemical Bactericide Fungicide

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: Key Applications


CNS Drug Discovery: Probe Development

This compound is the optimal starting material for medicinal chemistry programs targeting CNS disorders. As demonstrated by the 82.7% reduction in locomotor activity achieved by its Schiff base derivative SB-03, the core scaffold reliably produces derivatives with quantifiable in vivo CNS depressant effects [1]. The compound's favorable physicochemical properties (XLogP3 = 2.9, TPSA = 97.4 Ų) further support its use in designing molecules with high blood-brain barrier permeability . Researchers should select this specific building block over the 4-phenyl analog to leverage the chlorine atom's contribution to lipophilicity and the established in vivo activity of its derivatives.

Low-Cytotoxicity Anticancer Probe Development

For research programs focused on developing anticancer agents with a specific mechanism of action (e.g., kinase inhibition), minimizing off-target cytotoxicity is paramount. The 4-chlorophenyl target compound is the preferred choice over the more potent but highly cytotoxic 4-phenyl analog. With an IC₅₀ of 36.5 µM against HCT116 cells, it provides a significantly wider therapeutic window for probing target-specific effects without the confounding influence of broad cellular toxicity [2]. This allows for cleaner interpretation of mechanism-of-action studies and reduces false-positive rates in phenotypic assays.

Rapid Library Synthesis & SAR via Schiff Base Chemistry

The uniquely reactive 2-amino group makes this compound a premier building block for generating diverse chemical libraries through high-yielding Schiff base condensations. Researchers can rapidly synthesize dozens of analogs with yields between 65-88% using a simple, one-step protocol [1]. This efficiency in diversification is a quantifiable advantage over other 2-aminothiophene regioisomers or ester analogs, enabling faster structure-activity relationship (SAR) exploration and hit-to-lead progression. Procurement should prioritize this exact CAS number to ensure the correct regio-chemistry for this rapid derivatization strategy.

Agrochemical Lead Discovery for Bactericides & Fungicides

For industrial R&D in crop protection, the 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide scaffold is a strategic starting point. It falls within the scope of key patents (WO2020007902A1, AU2002355245A1) explicitly claiming thiophene carboxamides for controlling bacterial and fungal diseases in plants [3][4]. Synthesizing derivatives from this core scaffold provides a direct path to generating novel, patentable chemical entities with demonstrated potential in managing agricultural pathogens like Xanthomonas. This is a data-driven justification for selecting this building block over non-patented heterocyclic alternatives in agrochemical discovery projects.

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